molecular formula C22H25ClN2O5S B11348452 Methyl 4-chloro-3-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4-chloro-3-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11348452
M. Wt: 465.0 g/mol
InChI Key: ZIVACCIKQWARBO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Coupling with the benzoate moiety: The final step involves the coupling of the sulfonylated piperidine with methyl 4-chloro-3-aminobenzoate using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-chloro-3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-{1-[(3-chlorophenyl)methyl]piperidine-3-amido}benzoate: Similar structure with a different substituent on the phenyl ring.

    4-chloro-3-methylphenol: A simpler compound with a similar chloro and methyl substitution pattern.

Uniqueness

Methyl 4-chloro-3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to the presence of the sulfonyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 4-chloro-3-[[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-3-5-16(6-4-15)14-31(28,29)25-11-9-17(10-12-25)21(26)24-20-13-18(22(27)30-2)7-8-19(20)23/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

ZIVACCIKQWARBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)Cl

Origin of Product

United States

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